2-Fluoro-9-fluorénone

Vue d'ensemble

Description

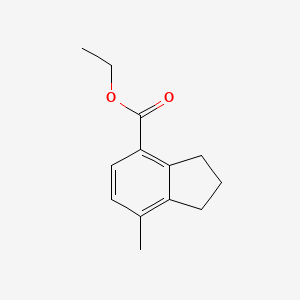

2-Fluoro-9H-fluoren-9-one is a fluorinated derivative of fluorenone. Fluorenone is an important organic compound found in coal tar, petroleum, and crude oil .

Synthesis Analysis

A practical synthesis of 1,8-difluorofluorenone and of its (2,7)-dibromo and (2,4,5,7)-tetrabromo derivatives has been developed . Fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .Molecular Structure Analysis

The molecular formula of 2-Fluoro-9H-fluoren-9-one is CHFO . Its average mass is 198.193 Da and its monoisotopic mass is 198.048096 Da .Physical and Chemical Properties Analysis

2-Fluoro-9H-fluoren-9-one has a density of 1.3±0.1 g/cm³ and a boiling point of 332.8±0.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.7 mmHg at 25°C and its enthalpy of vaporization is 57.6±3.0 kJ/mol . The flash point is 132.8±12.3 °C .Applications De Recherche Scientifique

Analyse des applications de la 2-Fluoro-9-fluorénone

Surveillance de la pollution environnementale : La this compound a été utilisée dans des méthodes pour détecter et quantifier le potentiel oxydant des particules fines (PM) en suspension dans l'air. Ces méthodes sont basées sur la réduction du cytochrome c par le biais du superoxyde, qui est généré par plusieurs quinones présentes dans les PM, impactant la viabilité cellulaire .

Sciences forensiques : Ce composé a trouvé une application en sciences forensiques, en particulier dans la visualisation des empreintes digitales latentes sur des surfaces non poreuses. Différents modes de visualisation fluorescente des empreintes digitales ont été identifiés en utilisant des dérivés de la 9-fluorénone, qui constituent des éléments de preuve médico-légaux importants .

Sensing de fluorescence : En raison de son comportement de fluorescence unique, la this compound présente un extinction significative de la fluorescence dans l'alcool, ce qui peut être expliqué comme un phénomène dû au couplage vibronique causé par les molécules d'alcool. Cette propriété en fait un candidat potentiel pour une utilisation comme capteur .

Techniques de fluoration radicalaire : Dans le domaine de la chimie organique, il y a eu une expansion des techniques de fluoration radicalaire contrôlée. La this compound a été utilisée dans une méthode d'activation de la liaison C–C non contrainte photosensibilisée/monofluoration dirigée, qui est compatible avec l'ouverture de plusieurs cycles substitués 1-acétal-2-aryle pour produire des composés ω-fluoro carbonylés .

Prédiction de la ressemblance aux médicaments : Les propriétés du composé ont été utilisées pour prédire la ressemblance aux médicaments en utilisant la règle empirique de cinq de Lipinski via des outils informatiques tels que le serveur SwissADME. Cette application est cruciale dans la recherche pharmaceutique pour le développement de nouveaux médicaments .

Étude des matériaux émissifs : La 9-fluorénone et ses dérivés ont permis des études fondamentales des processus fluorescents tels que l'extinction, le peuplement des états excités, les processus d'absorption à deux photons et des études de modélisation théorique en phases gazeuse et liquide. L'importance du motif 9-fluorénone pour les matériaux émissifs a été mise en évidence par ces études .

Cristallographie aux rayons X : Des études de diffraction des rayons X ont généralisé les résultats pour le fluorène, la 9-fluorénone et leurs dérivés en tant que composés individuels, ainsi que leurs solvates cristallins, leurs complexes moléculaires et leurs complexes de transfert de charge. Cette application est significative en science des matériaux et en cristallographie .

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

It is metabolized through several pathways, including dioxygenation at the 1,2 or 3,4 position, and monooxygenation at the C-9 position

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-9-fluorenone. For instance, the solubility of 9-fluorenone, a structurally similar compound, can be enhanced using cyclodextrin inclusions . This approach could potentially be applied to 2-Fluoro-9-fluorenone to improve its environmental remediation.

Analyse Biochimique

Biochemical Properties

2-Fluoro-9H-fluoren-9-one plays a role in biochemical reactions primarily due to its ability to interact with various enzymes and proteins. The fluorine atom in the compound can form strong hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. For instance, 2-Fluoro-9H-fluoren-9-one has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 2-Fluoro-9H-fluoren-9-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 2-Fluoro-9H-fluoren-9-one on various types of cells and cellular processes are diverse. In cancer cell lines, 2-Fluoro-9H-fluoren-9-one has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . Additionally, 2-Fluoro-9H-fluoren-9-one can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 2-Fluoro-9H-fluoren-9-one exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. For example, 2-Fluoro-9H-fluoren-9-one can intercalate into DNA, disrupting the normal function of the DNA and leading to cell cycle arrest . The compound can also inhibit or activate enzymes by binding to their active sites, as seen with cytochrome P450 enzymes. Additionally, 2-Fluoro-9H-fluoren-9-one can modulate gene expression by affecting the activity of transcription factors, leading to changes in the levels of various proteins involved in cellular processes.

Temporal Effects in Laboratory Settings

The effects of 2-Fluoro-9H-fluoren-9-one can change over time in laboratory settings. The stability of the compound is an important factor, as it can degrade over time, leading to a decrease in its biological activity . In in vitro studies, the long-term exposure of cells to 2-Fluoro-9H-fluoren-9-one has been shown to result in adaptive responses, such as the upregulation of detoxifying enzymes. In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to chronic toxicity.

Dosage Effects in Animal Models

The effects of 2-Fluoro-9H-fluoren-9-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For instance, high doses of 2-Fluoro-9H-fluoren-9-one have been associated with liver toxicity in animal models, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue. Threshold effects have also been observed, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

2-Fluoro-9H-fluoren-9-one is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can be metabolized to form reactive intermediates, which can then interact with cellular macromolecules, leading to potential toxicity. The metabolism of 2-Fluoro-9H-fluoren-9-one can also affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Fluoro-9H-fluoren-9-one within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Fluoro-9H-fluoren-9-one can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Propriétés

IUPAC Name |

2-fluorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCFLCLXJBPMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187857 | |

| Record name | 9H-Fluoren-9-one, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-01-1 | |

| Record name | 9H-Fluoren-9-one, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 343-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)